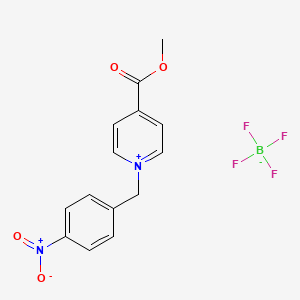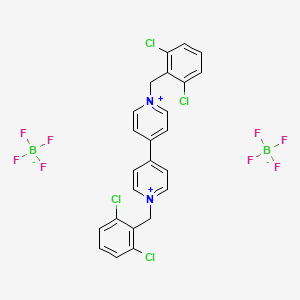![molecular formula C8H8BrNO3 B3043328 Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate CAS No. 845890-35-9](/img/structure/B3043328.png)
Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate
Übersicht
Beschreibung
“Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate” is a chemical compound with the CAS Number: 845890-35-9 . It has a molecular weight of 246.06 and its IUPAC name is methyl 2-(5-bromopyridin-2-yloxy)acetate . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C8H8BrNO3 . The InChI code for this compound is 1S/C8H8BrNO3/c1-12-8(11)5-13-7-3-2-6(9)4-10-7/h2-4H,5H2,1H3 .Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . The compound has a molecular weight of 246.06 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Wirkmechanismus
The mechanism of action of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate 2-[(5-Bromo-2-pyridyl)oxy]acetate is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
This compound 2-[(5-Bromo-2-pyridyl)oxy]acetate has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, it has been shown to have anti-microbial activity against certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate 2-[(5-Bromo-2-pyridyl)oxy]acetate in lab experiments is its potential therapeutic applications. It can be used as a starting material for the synthesis of other compounds with potential medicinal properties. However, one of the limitations of using this compound is its potential toxicity. It should be handled with care and appropriate safety measures should be taken.
Zukünftige Richtungen
There are several future directions for the study of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate 2-[(5-Bromo-2-pyridyl)oxy]acetate. One of the directions is the synthesis of analogs of this compound with improved therapeutic properties. Another direction is the study of its potential applications in the treatment of various diseases such as cancer, inflammation, and microbial infections. Furthermore, the mechanism of action of this compound needs to be further elucidated to better understand its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate 2-[(5-Bromo-2-pyridyl)oxy]acetate has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been used as a starting material for the synthesis of other compounds with potential therapeutic applications.
Eigenschaften
IUPAC Name |
methyl 2-(5-bromopyridin-2-yl)oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-12-8(11)5-13-7-3-2-6(9)4-10-7/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXINRZZHRWYRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=NC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




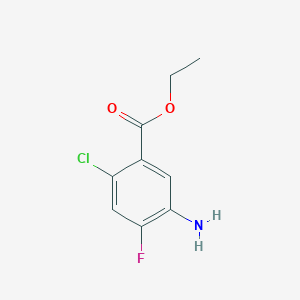
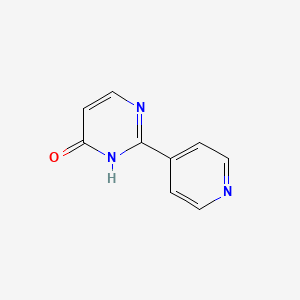
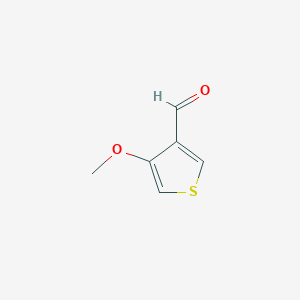
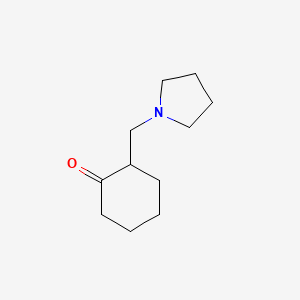
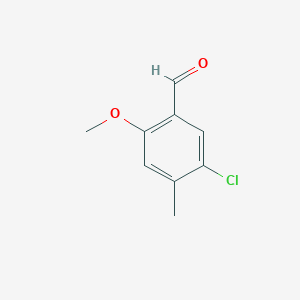
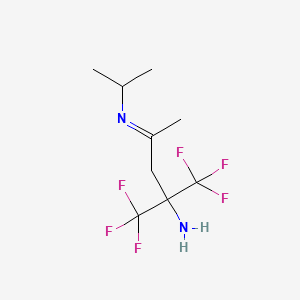

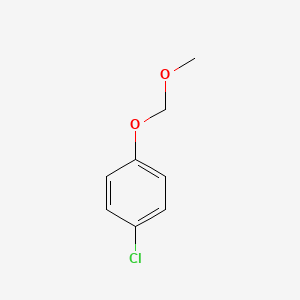
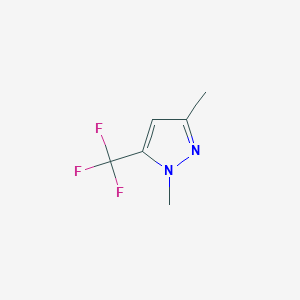
![ethyl [2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetate](/img/structure/B3043263.png)
